![molecular formula C10H14ClN3O2S B2626622 N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 2411257-77-5](/img/structure/B2626622.png)
N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide selectively inhibits JAK3, a member of the JAK family of non-receptor tyrosine kinases. JAK3 is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15). By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and immune cell activation in various autoimmune diseases. It has also been shown to reduce the production of pro-inflammatory cytokines, including IL-2, IL-4, IL-7, and IL-15. Additionally, this compound has been shown to reduce the proliferation and survival of T cells, which play a key role in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is its specificity for JAK3, which allows for targeted inhibition of the JAK-STAT signaling pathway. However, its use in lab experiments can be limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide could focus on its potential use in other autoimmune diseases, as well as its potential use in combination with other immunosuppressive drugs. Additionally, research could focus on developing more soluble and less toxic formulations of this compound for use in lab experiments and clinical trials. Finally, research could focus on further elucidating the molecular mechanisms of this compound and its effects on the immune system.
Synthesemethoden
The synthesis of N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 4-methyl-1,3-thiazole-5-carboxylic acid to form the intermediate, 2-(2-chloropropanoylamino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid. This intermediate is then coupled with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in reducing disease activity and improving clinical outcomes in rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.
Eigenschaften
IUPAC Name |
N-[2-(2-chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2S/c1-6(11)9(15)12-3-4-13-10(16)8-7(2)14-5-17-8/h5-6H,3-4H2,1-2H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZPUJKRBKQRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626539.png)
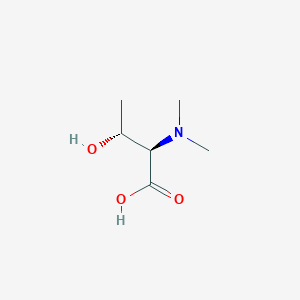
![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)
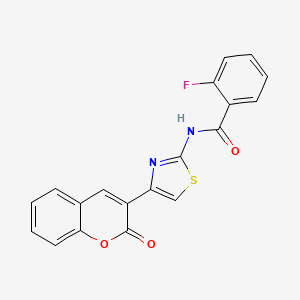
![2-Chloro-1-[3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]propan-1-one](/img/structure/B2626547.png)
![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)

![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)
![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)
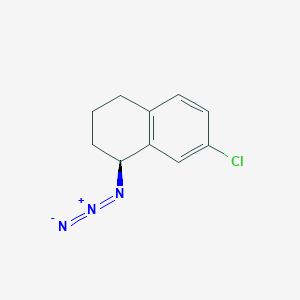
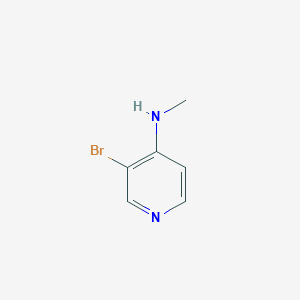
![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B2626558.png)
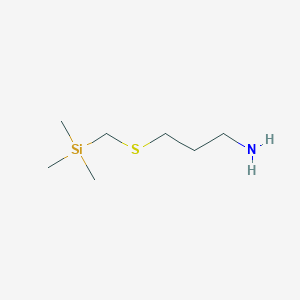
![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)